Biochemical PARP2 Inhibition Potency
AMXI-5001 hydrochloride demonstrates a distinctive PARP isoform selectivity profile, inhibiting PARP2 with an IC₅₀ of 0.05 nM, which is 100-fold more potent than its inhibition of PARP1 (IC₅₀ 5 nM) [1]. This PARP2-preferring profile differs substantially from clinically approved PARP inhibitors. For context, talazoparib exhibits IC₅₀ values of approximately 0.57 nM for PARP1 and 0.88 nM for PARP2 (1.5-fold difference), while olaparib shows IC₅₀ values of approximately 5 nM for PARP1 and 1 nM for PARP2 (5-fold difference) [2].
| Evidence Dimension | Biochemical inhibition of PARP2 vs. PARP1 |
|---|---|
| Target Compound Data | PARP2 IC₅₀ = 0.05 nM; PARP1 IC₅₀ = 5 nM |
| Comparator Or Baseline | Talazoparib: PARP2 IC₅₀ ≈ 0.88 nM, PARP1 IC₅₀ ≈ 0.57 nM; Olaparib: PARP2 IC₅₀ ≈ 1 nM, PARP1 IC₅₀ ≈ 5 nM |
| Quantified Difference | AMXI-5001: 100-fold PARP2/PARP1 potency ratio vs. talazoparib: 1.5-fold; PARP2 absolute IC₅₀ 17.6-fold more potent than talazoparib (0.05 nM vs. 0.88 nM) |
| Conditions | Universal Colorimetric PARP Assay (Trevigen) for PARP1; BPS Bioscience assay for PARP2; increasing compound concentrations with non-linear fit analysis (GraphPad Prism) |
Why This Matters
PARP2-selective inhibition may confer distinct therapeutic properties and reduced hematological toxicity profiles compared to PARP1-dominant inhibitors, representing a rational basis for compound selection in PARP-focused research programs.
- [1] Lemjabbar-Alaoui H, et al. Figure 1C-D. PARP1 and PARP2 inhibition. Am J Cancer Res. 2020;10(8):2649-2676. PMC7471353. View Source
- [2] Shen Y, Aoyagi-Scharber M, Wang B. Trapping Poly(ADP-Ribose) Polymerase. J Pharmacol Exp Ther. 2015;353(3):446-457. doi:10.1124/jpet.114.222448. View Source
